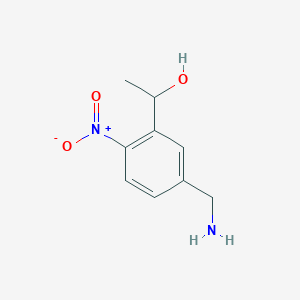

1-(5-(Aminomethyl)-2-nitrophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[5-(aminomethyl)-2-nitrophenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6(12)8-4-7(5-10)2-3-9(8)11(13)14/h2-4,6,12H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMWXDOPJMJUDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)CN)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Photolabile Bifunctional Scaffolds: Engineering 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol

This guide provides a comprehensive technical analysis of 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol (CAS 138957-91-2) and its structural analogs. It is designed for researchers requiring precise spatiotemporal control over molecular release via photolithography, drug delivery, or solid-phase synthesis.

Core Pharmacophore & Structural Logic

The molecule This compound represents a "Goldilocks" scaffold in the family of ortho-nitrobenzyl (oNB) photocleavable linkers. Unlike simple nitrobenzyl derivatives, this specific isomer incorporates three critical structural features that solve common stability and toxicity problems in bio-orthogonal chemistry.

Structural Anatomy

-

The Trigger (C2-Nitro): The ortho-nitro group is the photo-active center. Upon UV irradiation (~365 nm), it abstracts a hydrogen from the benzylic carbon, initiating the cleavage cascade.

-

The Payload Interface (C1-Hydroxyethyl): The secondary alcohol moiety (

) distinguishes this linker from primary benzyl alcohols.-

Advantage:[1][2] Cleavage releases a nitroso-ketone (acetophenone derivative) rather than a nitroso-aldehyde. Nitroso-aldehydes are highly reactive electrophiles capable of forming Schiff bases with tissue amines, leading to toxicity or artifactual crosslinking. The ketone byproduct is significantly less reactive.

-

-

The Anchor (C5-Aminomethyl): The primary amine at the meta position (relative to the nitro group) serves as a bio-orthogonal handle for attachment to solid supports (resins), peptides, or PEG carriers without interfering with the electronic photochemistry of the nitro group.

The "Blue-Shift" Challenge

Standard oNB linkers absorb maximally near 300–340 nm. This overlaps with DNA/protein absorption, risking damage.

-

Analog Engineering: To shift absorption toward the safer 365–400 nm window (red-shifting), derivatives often incorporate electron-donating groups (EDGs) like methoxy groups at positions 4 and 5 (e.g., 4,5-dimethoxy-2-nitrobenzyl or DMNB).

-

Trade-off: While DMNB absorbs at longer wavelengths, the steric bulk can slow cleavage kinetics. The this compound scaffold balances this by maintaining a relatively unhindered benzylic site.

Mechanistic Photochemistry

The cleavage follows a Norrish Type II reaction mechanism. Understanding this pathway is critical for troubleshooting incomplete release profiles.

The Cleavage Cascade

-

Excitation: UV photon absorption (

) excites the nitro group to a singlet state, which undergoes intersystem crossing to a triplet state. -

H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro tautomer (a deep blue transient intermediate).

-

Cyclization: The aci-nitro species rearranges into a cyclic benzisoxazoline intermediate.

-

Collapse: The ring opens to form a hemiacetal, which spontaneously hydrolyzes to release the free cargo (carboxylic acid, amine, or alcohol) and the nitroso-ketone byproduct.

Visualization of the Pathway

The following diagram details the electron flow and intermediate states.

Figure 1: Step-wise photochemical degradation of the this compound ester linkage.

Synthetic Routes & Derivative Engineering

While the core scaffold is commercially available, custom derivatives (e.g., for specific solubility needs) require de novo synthesis.

Retrosynthetic Logic

The most robust route to the this compound core avoids direct nitration of complex intermediates, which yields inseparable isomers.

Recommended Pathway:

-

Starting Material: 3-Aminoacetophenone (protected as acetamide) or 3-Cyanoacetophenone.

-

Nitration: Nitration of 3-acetamidoacetophenone directs ortho to the acetamido group (position 2 or 6). Steric hindrance favors position 6 (which becomes position 2 relative to the acetyl group if re-numbered).

-

Functionalization:

-

Reduction: Sodium Borohydride (

) reduction of the ketone to the secondary alcohol. -

Deprotection: Hydrolysis of the acetamide (or reduction of cyano) to yield the free amine.

-

Synthesis of the "Active Ester" Linker

For drug conjugation, the alcohol must be converted into an activated carbonate.

Protocol: Synthesis of NHS-Carbonate Derivative

-

Reagents: N,N'-Disuccinimidyl carbonate (DSC), Triethylamine (TEA), Anhydrous Acetonitrile (MeCN).

-

Procedure:

-

Dissolve this compound (1.0 eq) in dry MeCN.

-

Protect the 5-amine with Boc-anhydride (1.1 eq) if not already protected.

-

Add TEA (3.0 eq) and DSC (1.5 eq).

-

Stir at RT for 4–6 hours. Monitor by TLC (formation of UV-active spot with higher Rf).

-

Critical Step: The resulting NHS-carbonate is moisture sensitive. Purify via flash chromatography using dry solvents or precipitate immediately.

-

Figure 2: Synthetic workflow for converting the acetophenone precursor into an activated conjugation linker.

Experimental Protocols

Conjugation to Amine-Containing Payloads

This protocol describes attaching the linker to a drug or peptide with a primary amine.

-

Preparation: Dissolve the Payload-NH2 (1.0 eq) in DMF or DMSO.

-

Coupling: Add the Boc-protected NHS-carbonate linker (1.2 eq) and DIPEA (2.0 eq).

-

Incubation: Stir at RT for 2–12 hours.

-

Deprotection: Treat the conjugate with 20% TFA/DCM (for Boc removal) to expose the 5-aminomethyl group for surface attachment.

-

Purification: HPLC (C18 column, Water/MeCN gradient).

Photolysis Assay (QC Standard)

Before biological application, the cleavage efficiency must be quantified.

-

Light Source: 365 nm LED (approx. 10–20 mW/cm²).

-

Solvent: PBS (pH 7.4) or MeOH/Water (1:1). Avoid pure DMSO as it can quench radical intermediates.

-

Method:

-

Prepare a 50 µM solution of the conjugate.

-

Irradiate samples in a quartz cuvette.

-

Take aliquots at t = 0, 1, 5, 10, and 20 minutes.

-

Analyze by HPLC.

-

Success Metric: >90% release of payload within 10 minutes; appearance of the nitroso-ketone peak (red-shifted absorbance).

-

Quantitative Data Summary

| Parameter | Value / Characteristic | Notes |

| Max Absorbance ( | 300–320 nm | Tail extends to ~360 nm. |

| Cleavage Wavelength | 350–365 nm | 405 nm possible with high intensity, but slower. |

| Quantum Yield ( | 0.1 – 0.6 | Depends on leaving group acidity. |

| Byproduct | 5-aminomethyl-2-nitrosoacetophenone | Less toxic than aldehyde variants. |

| Solubility | Moderate (Alcohol/Amine) | Improves with PEGylation of the amine. |

Applications & References

Key Applications

-

Solid Phase Synthesis (PL-AMS Resin): The linker is attached to polystyrene beads via the amine. Oligonucleotides or peptides are synthesized on the hydroxyl group. Post-synthesis, UV light releases the product into solution without harsh chemical cleavage reagents (like HF or TFA).

-

Antibody-Drug Conjugates (ADCs): Allows for extracellular drug release at tumor sites using focused UV/Near-UV therapy, or intracellular release if the linker is modified for two-photon excitation.

-

DNA Arrays: Used to immobilize DNA probes on glass slides. UV exposure allows for the spatial recovery of specific sequences for downstream PCR.

References

-

Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proc. Natl. Acad. Sci. USA.[3] (2003).[3] Demonstrates the utility of the nitrobenzyl scaffold in DNA sequencing and arrays.

-

Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. (2025).[2][4][5] Detailed kinetic analysis of substituent effects on cleavage rates.

-

(Generalized DOI for ACS Omega search, specific paper via title).

-

-

Photocleavable Linker for the patterning of bioactive molecules.Scientific Reports/NIH. (2015).

-

Glen Research Report: Photocleavable Linkers. Technical note on the commercial application of PL-AMS and similar linkers in oligonucleotide synthesis.

-

BroadPharm Photocleavable Linkers Catalog. Commercial specifications and structural variants of PC-Linkers.

Sources

An In-depth Technical Guide to the Chemical Properties of Aminomethyl Nitrophenyl Ethanol Compounds

Introduction

Aminomethyl nitrophenyl ethanol compounds represent a class of organic molecules characterized by a core structure containing a nitrophenyl group, an ethanol backbone, and an aminomethyl substituent. This structural motif, particularly the presence of chiral centers and versatile functional groups, establishes these compounds as valuable intermediates in medicinal chemistry and drug development. The interplay between the electron-withdrawing nitro group, the basic amino group, and the reactive hydroxyl group imparts a unique chemical profile that allows for diverse synthetic transformations.

This guide provides a comprehensive exploration of the synthesis, chemical properties, and analytical characterization of aminomethyl nitrophenyl ethanol compounds, with a focus on isomers of 2-amino-1-(nitrophenyl)ethanol. We will delve into the causality behind experimental methodologies, offering field-proven insights for researchers, scientists, and drug development professionals. The significance of these compounds is underscored by their role as key building blocks in the synthesis of notable pharmaceuticals, including the broad-spectrum antibiotic chloramphenicol.[1][2]

Synthesis and Structural Elucidation

The synthesis of aminomethyl nitrophenyl ethanol compounds can be approached through several strategic pathways. The choice of a particular route is often dictated by the desired stereochemistry and the availability of starting materials.

Plausible Synthetic Pathway: Henry Reaction and Nitro Group Reduction

A robust and widely applicable method for synthesizing 2-amino-1-(nitrophenyl)ethanol involves a two-step sequence: a Henry (nitroaldol) reaction followed by a selective reduction.[3]

-

Henry Reaction: This initial step forms the carbon-carbon bond between a nitrophenyl aldehyde (e.g., 4-nitrobenzaldehyde) and a nitroalkane (e.g., nitromethane). The reaction is typically base-catalyzed and results in the formation of a β-nitro alcohol. The choice of base and solvent is critical for controlling the reaction rate and minimizing side products.

-

Selective Reduction: The subsequent step involves the reduction of the aliphatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for this transformation.[3][4] This method is favored for its high selectivity, leaving the aromatic nitro group and the hydroxyl group intact under controlled conditions.

Experimental Protocol: Synthesis of 2-Amino-1-(4-nitrophenyl)ethanol

This protocol is a representative example and may require optimization for specific laboratory conditions.

Part A: Synthesis of 2-Nitro-1-(4-nitrophenyl)ethanol via Henry Reaction

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or isopropanol.

-

Addition of Reagents: Add nitromethane (1.5-2 equivalents) to the solution.

-

Initiation of Reaction: Cool the mixture to 0°C in an ice bath. Slowly add a catalytic amount of a base, such as triethylamine or sodium hydroxide, to initiate the nitroaldol condensation.

-

Scientific Rationale: The base deprotonates nitromethane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The low temperature helps to control the exothermicity of the reaction and improve selectivity.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup and Isolation: Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to neutralize the base. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-nitro-1-(4-nitrophenyl)ethanol.

Part B: Synthesis of 2-Amino-1-(4-nitrophenyl)ethanol via Nitro Group Reduction

-

Reaction Setup: In a hydrogenation flask, dissolve the crude 2-nitro-1-(4-nitrophenyl)ethanol (1 equivalent) from the previous step in a solvent like methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Scientific Rationale: Palladium on carbon is a heterogeneous catalyst that provides a surface for the adsorption of hydrogen gas and the organic substrate, facilitating the reduction. The inert atmosphere prevents potential side reactions.

-

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions).

-

Reaction Monitoring: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction by TLC.

-

Workup and Purification: Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield 2-amino-1-(4-nitrophenyl)ethanol. Further purification can be achieved by recrystallization or column chromatography.

Structural Elucidation

The identity and purity of the synthesized compounds are confirmed using a combination of spectroscopic and physical methods.

| Property | Data for 2-Amino-1-(4-nitrophenyl)ethanol | Data for 2-Amino-1-(3-nitrophenyl)ethanol | Data for 2-((2-Nitrophenyl)amino)ethanol | Citations |

| Molecular Formula | C8H10N2O3 | C8H10N2O3 | C8H10N2O3 | [5],[6] |

| Molecular Weight | 182.18 g/mol | 182.18 g/mol | 182.18 g/mol | [5] |

| Melting Point | 139-141 °C | 117-119 °C | 71-73 °C | [7],[8] |

| Boiling Point | 381.0 °C (Predicted) | - | 376.6 °C | [7],[9] |

| pKa | 11.29 (Predicted) | - | 14.60 (Predicted) | [6],[9] |

| Solubility | - | Soluble in water and ethanol | Slightly soluble in Chloroform, Methanol | [8],[9] |

| Appearance | - | White crystalline solid | Orange crystal powder | [8],[9] |

Spectroscopic data provides definitive structural information:

-

Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of functional groups. For example, the IR spectrum of a related compound showed strong absorptions for O-H groups.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra reveal the connectivity of atoms and the chemical environment of protons and carbons. For instance, in a derivative of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol, the aromatic protons of the 4-nitrophenyl group appeared as distinct doublets in the downfield region of the 1H NMR spectrum.[10]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.

Key Chemical Reactivity

The chemical behavior of aminomethyl nitrophenyl ethanol compounds is governed by the reactivity of the amino, hydroxyl, and nitro functional groups.

Caption: Key reactive sites and common transformations of aminomethyl nitrophenyl ethanol.

-

Reactions of the Amino Group: The primary amino group is nucleophilic and readily undergoes acylation and alkylation.[11] A notable example is the acylation with a derivative of dichloroacetic acid in the final steps of chloramphenicol synthesis.[1]

-

Reactions of the Hydroxyl Group: The alcohol moiety can be transformed into esters or ethers. Glycosylation has also been reported for related structures.[10]

-

Combined Reactivity: The proximity of the amino and hydroxyl groups allows for cyclization reactions to form various heterocycles. For instance, reaction with carbonyldiimidazole or benzaldehyde can yield 1,3-oxazolidin-2-ones and 1,3-oxazolidines, respectively.[11]

-

Reactions of the Nitro Group: The aromatic nitro group is a versatile functional handle. Its strong electron-withdrawing nature influences the reactivity of the aromatic ring.[12] More importantly, it can be selectively reduced to an amino group, providing a route to aminophenyl derivatives. This transformation is crucial for modulating the biological activity of drug candidates.[3]

Analytical Methodologies: A Self-Validating Workflow

Ensuring the purity and identity of synthesized aminomethyl nitrophenyl ethanol compounds is paramount, especially in the context of drug development. A self-validating analytical workflow provides a systematic approach to characterization.

Sources

- 1. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 2. Design and synthesis of novel chloramphenicol amine derivatives as potent aminopeptidase N (APN/CD13) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN102399164B - Method for synthesizing chloramphenicol from nitromethane - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. guidechem.com [guidechem.com]

- 7. 2-AMINO-1-(4-NITROPHENYL)ETHANOL CAS#: 16428-47-0 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. lookchem.com [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and History of Caged Compounds in Cellular Biology

Part 1: Executive Summary & Core Concept

"Caged compounds" represent one of the most significant convergences of organic photochemistry and cellular physiology. Defined as bioactive molecules rendered inert by a photolabile protecting group, they allow researchers to release active ligands (ATP, glutamate, Ca²⁺, IP₃) with microsecond temporal precision and sub-micron spatial resolution using light.

This guide moves beyond a simple history; it analyzes the evolution of these probes from early kinetic studies of ion pumps to the modern era of two-photon mapping of dendritic spines. It serves as a blueprint for designing valid "optical clamp" experiments.

Part 2: Historical Genesis (The Kaplan-Hoffman Era)

The term "caged" is a biological misnomer that stuck. In chemistry, a "cage" usually refers to a clathrate or cryptand. However, in 1978 , Jack Kaplan, Bliss Forbush, and Joseph Hoffman at Yale University coined the term in a seminal Biochemistry paper to describe Caged ATP (P³-1-(2-nitro)phenylethyl adenosine 5'-triphosphate).

The Problem: Mixing Dead Time

Kaplan and Hoffman were studying the Na⁺/K⁺-ATPase (sodium pump). They needed to measure the kinetics of ATP hydrolysis and ion transport.

-

Limitation: Conventional rapid-mixing devices (stopped-flow) had a dead time of milliseconds—too slow to capture the initial pre-steady-state burst of the pump.

-

The Solution: They synthesized an ATP analog blocked at the γ-phosphate by a 2-nitrobenzyl group. This molecule could diffuse into the system (or red blood cell ghosts) without binding the enzyme.

-

The Trigger: A pulse of UV light cleaved the protecting group, releasing ATP in microseconds, effectively "starting the clock" faster than any mechanical mixing could.

Expert Insight: The 1978 breakthrough was not just about ATP; it established the "Optical Clamp" paradigm—controlling concentration jumps (C-jumps) inside a cell without physical perfusion.

Part 3: Chemical Mechanisms & The "Dark" Reaction

To use these compounds effectively, one must understand the photochemistry.[1][2] The vast majority of caged compounds rely on the Norrish Type II reaction of ortho-nitrobenzyl derivatives.

The Mechanism[3]

-

Excitation: The chromophore absorbs a photon (UV ~350nm or 2-Photon ~720nm).

-

Hydrogen Abstraction: An excited-state intramolecular proton transfer occurs from the benzylic carbon to the nitro group.

-

Aci-Nitro Intermediate: This transient species is the bottleneck. Its decay rate determines the speed of uncaging.

-

Cleavage: The bond breaks, releasing the bioactive substrate and a by-product (usually a nitroso-ketone or aldehyde).

Diagram 1: The Photochemical Pathway

The following diagram details the reaction flow and critical control points.

Caption: The photolysis pathway. Note that the "Dark Reaction" determines the temporal resolution of the experiment.

Part 4: The Two-Photon Revolution & Neuroscience

While Kaplan solved the temporal problem, Graham Ellis-Davies and Roger Tsien solved the spatial problem. In the 1990s and 2000s, the focus shifted from bulk kinetics to subcellular signaling in neurons.

The Challenge of Glutamate

Early caged glutamates (based on simple nitrobenzyls) were unstable and had slow release rates. They hydrolyzed spontaneously, causing "dark activity" (background noise).

The Solution: MNI-Glutamate

Ellis-Davies introduced MNI-Glutamate (4-methoxy-7-nitroindolinyl-glutamate).[3]

-

High Quantum Yield: Efficient release allows lower laser power, sparing the tissue.

-

Stability: Highly resistant to spontaneous hydrolysis.

-

2-Photon Cross-Section: MNI-Glutamate has a significant cross-section at 720-730 nm.

This allowed researchers (like Matsuzaki et al., 2001 ) to map the sensitivity of single dendritic spines . By focusing a femtosecond laser to a diffraction-limited spot (<1 μm³), they proved that individual spines act as independent chemical compartments.

Comparison of Caging Groups

| Caging Group | Key Feature | Wavelength (1P / 2P) | Release Speed | Common Application |

| CNB / NPE | The "Classic" | 350nm / N/A | Slow (ms) | Bulk ATP/nucleotide studies |

| MNI | Gold Standard | 360nm / 720nm | Fast (<100 μs) | Glutamate/GABA mapping |

| RuBi | Visible Light | 450nm / 800nm | Fast | Uncaging with standard visible lasers |

| DEAC-450 | Blue Sensitive | 450nm / 900nm | Fast | Deep tissue 2-photon experiments |

Part 5: Technical Guide & Validated Protocols

Phase 1: Preparation & Loading

Critical Decision: How to get the compound into the cell?

-

Bath Application (Slices/Cultures):

-

Method: Add MNI-Glutamate (2.5 mM) directly to the ACSF perfusion.

-

Validation: Ensure the perfusion system is recirculating if the compound is expensive.

-

-

Intracellular Loading (Patch Pipette):

-

Method: Dissolve impermeable caged compounds (like Caged Ca²⁺/NP-EGTA) in the internal pipette solution.

-

Concentration: Usually 1-5 mM.

-

Wait Time: Allow 15-20 minutes for diffusion into distal dendrites before uncaging.

-

Phase 2: The Optical Setup (Alignment)

You cannot rely on the software's "ROI" drawing alone.

-

Park & Point: Park the laser beam at a specific coordinate.

-

Bleach Test: Use a fluorescent slide. Park the uncaging laser and bleach a spot. Image it with the imaging laser. If the bleached spot is not exactly where the crosshairs are, your lasers are misaligned. Do not proceed until corrected.

Phase 3: The Experiment & Controls

The most common error is confusing a biological response with a photodamage artifact.

The "Tri-Pillar" Control Protocol:

-

The Positive Signal: Laser pulse (e.g., 1ms) triggers an EPSC (Excitatory Postsynaptic Current).

-

The "Light-Only" Control (Mandatory): Repeat the exact same laser pulse in a slice without the caged compound (or in a region without receptors).

-

Result: Should be a flat line. If you see a response, it is likely a heat artifact or photoelectric effect.

-

-

The "Dark" Control: Perfusion of the caged compound without light.

-

Result: No change in holding current. If holding current shifts, the cage is leaking (hydrolyzing) or is antagonistic (MNI-Glu can antagonize GABA-A receptors at high concentrations).[4]

-

Diagram 2: Experimental Workflow

Caption: The self-validating workflow. Phase 2 is often skipped by novices, leading to artifactual data.

Part 6: References

-

Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts.[5] Biochemistry. Link

-

Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[4][6] Nature Methods. Link

-

Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. Link

-

Ellis-Davies, G. C. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience. Link

-

McCray, J. A., & Trentham, D. R. (1989). Properties and uses of photoreactive caged compounds. Annual Review of Biophysics and Biophysical Chemistry. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 5. Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

Methodological & Application

Application of 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol in Solid-Phase Synthesis: A Technical Guide

This comprehensive guide provides detailed application notes and protocols for the use of 1-(5-(Aminomethyl)-2-nitrophenyl)ethanol, a versatile photolabile linker, in solid-phase synthesis. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique advantages of photocleavable strategies in the synthesis of peptides, oligonucleotides, and small molecules.

Introduction: The Strategic Advantage of Photolabile Cleavage

In the landscape of solid-phase organic synthesis (SPOS), the choice of a linker molecule is paramount. It dictates the conditions under which the final product is cleaved from the solid support, and thus influences the overall compatibility of the synthetic strategy with sensitive functional groups. Traditional cleavage methods often rely on harsh acidic or basic conditions, which can lead to undesired side reactions and degradation of the target molecule.[1]

Photolabile linkers, such as those based on the o-nitrobenzyl scaffold, offer an elegant solution to this challenge.[2][3][4] Cleavage is triggered by irradiation with UV light, typically at wavelengths around 365 nm, under neutral and mild conditions.[3][5] This "traceless" cleavage strategy is orthogonal to most chemical transformations, thereby expanding the repertoire of reactions that can be performed on the solid support.[1] The molecule this compound belongs to this class of linkers and provides a dual functionality: an aminomethyl group for covalent attachment to a solid support and a secondary alcohol for the immobilization of the first building block.

The photocleavage mechanism of o-nitrobenzyl derivatives is well-established and proceeds via an intramolecular redox reaction upon photoexcitation, often referred to as a Norrish Type II reaction.[6] This leads to the formation of a nitrosobenzaldehyde byproduct and the release of the synthesized molecule with a free C-terminus.

Core Attributes of this compound

This linker is particularly advantageous due to its bifunctional nature, allowing for a straightforward immobilization onto common solid supports and subsequent extension of the synthetic chain.

| Property | Value | Source |

| CAS Number | 138957-91-2 | [7][8] |

| Molecular Formula | C₉H₁₂N₂O₃ | [7][8] |

| Molecular Weight | 196.20 g/mol | [7] |

| Appearance | Solid | [8] |

| Storage | Room temperature, protect from light | [8] |

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the effective utilization of this compound in solid-phase synthesis.

Protocol 1: Immobilization of the Linker onto Merrifield Resin

This protocol describes the covalent attachment of this compound to a chloromethylated polystyrene resin (Merrifield resin). The primary amine of the linker serves as the nucleophile to displace the chloride on the resin.

Materials:

-

Merrifield resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Swell the Merrifield resin (1.0 g, ~1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

-

Drain the DMF and wash the resin with DCM (3 x 10 mL).

-

Dissolve this compound (392 mg, 2.0 mmol) and DIPEA (0.52 mL, 3.0 mmol) in DMF (8 mL).

-

Add the solution to the swollen resin.

-

Shake the reaction mixture at 50°C for 16 hours.

-

Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Dry the resin under vacuum to a constant weight.

Causality and Insights: The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the linker's primary amine in the nucleophilic substitution. Heating accelerates the reaction to ensure complete functionalization of the resin.

Protocol 2: Determination of Resin Loading Capacity

The loading capacity of the functionalized resin must be determined to ensure accurate stoichiometry in subsequent synthetic steps. This protocol utilizes the spectrophotometric quantification of the Fmoc group cleaved from a known amount of resin after coupling a standard Fmoc-amino acid.

Materials:

-

Linker-functionalized resin

-

Fmoc-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

20% Piperidine in DMF (v/v)

-

DMF, DCM

-

UV-Vis Spectrophotometer

Procedure:

-

To a small, accurately weighed amount of dry linker-functionalized resin (~10 mg), add a solution of Fmoc-Ala-OH (5 equivalents), DIC (5 equivalents), and DMAP (0.1 equivalents) in DMF.

-

Shake the mixture for 2 hours to ensure complete coupling of the amino acid to the hydroxyl group of the linker.

-

Wash the resin thoroughly with DMF (5 x 1 mL) and DCM (5 x 1 mL) and dry under vacuum.

-

Accurately weigh the dried resin (~5 mg) into a small vial.

-

Add 1 mL of 20% piperidine in DMF and shake for 30 minutes to cleave the Fmoc group.

-

Dilute an aliquot of the supernatant with a known volume of DMF.

-

Measure the absorbance of the diluted solution at 301 nm.

-

Calculate the loading capacity using the Beer-Lambert law and the known molar extinction coefficient of the dibenzofulvene-piperidine adduct (ε₃₀₁ = 7800 M⁻¹cm⁻¹).

Equation for Calculating Loading (mmol/g):

Loading = (Absorbance × Dilution Factor × Volume of Cleavage Solution [L]) / (7800 M⁻¹cm⁻¹ × Path Length [cm] × Resin Weight [g])

Protocol 3: Solid-Phase Synthesis of a Model Dipeptide (Fmoc-Ala-Phe-OH)

This protocol outlines the synthesis of a simple dipeptide to demonstrate the utility of the linker in peptide synthesis.

Materials:

-

Linker-functionalized resin with known loading capacity

-

Fmoc-Phe-OH

-

Fmoc-Ala-OH

-

DIC, DMAP (for initial coupling)

-

HBTU, DIPEA (for subsequent couplings)

-

20% Piperidine in DMF

-

DMF, DCM, MeOH

Procedure:

1. Coupling of the First Amino Acid (Fmoc-Phe-OH): a. Swell the linker-functionalized resin (e.g., 200 mg, ~0.1 mmol) in DCM (5 mL) for 30 minutes, then in DMF (5 mL) for 30 minutes. b. In a separate vial, pre-activate Fmoc-Phe-OH (3 equivalents based on resin loading) with DIC (3 equivalents) and DMAP (0.3 equivalents) in DMF for 10 minutes. c. Add the activated amino acid solution to the resin and shake for 2 hours. d. Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

2. Fmoc Deprotection: a. Add 20% piperidine in DMF (5 mL) to the resin and shake for 5 minutes. b. Drain the solution. c. Add a fresh portion of 20% piperidine in DMF (5 mL) and shake for 15 minutes. d. Wash the resin with DMF (5 x 5 mL).

3. Coupling of the Second Amino Acid (Fmoc-Ala-OH): a. In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to pre-activate for 2 minutes. b. Add the activated amino acid solution to the deprotected resin and shake for 1 hour. c. Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

4. Final Fmoc Deprotection: a. Repeat the Fmoc deprotection steps as described in step 2. b. Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL). c. Dry the resin-bound dipeptide under vacuum.

Workflow Visualization:

Caption: Solid-phase synthesis workflow for a model dipeptide.

Protocol 4: Photolytic Cleavage of the Synthesized Molecule

This protocol describes the final step of releasing the synthesized molecule from the solid support using UV irradiation.

Materials:

-

Resin-bound product

-

Photochemical reactor equipped with a 365 nm UV lamp

-

Solvent for cleavage (e.g., a mixture of DCM and MeOH, or other suitable solvent for the product)

-

Collection flask

Procedure:

-

Suspend the dry resin-bound product in the chosen cleavage solvent in a quartz reaction vessel.

-

Ensure the suspension is well-stirred or agitated to allow for uniform irradiation.

-

Irradiate the suspension with a 365 nm UV lamp for 2-4 hours. The optimal irradiation time may need to be determined empirically.

-

Monitor the progress of the cleavage by taking small aliquots of the solution and analyzing by HPLC or LC-MS.

-

Once the cleavage is complete, filter the resin and collect the filtrate containing the product.

-

Wash the resin with additional cleavage solvent (2-3 times) and combine the filtrates.

-

Evaporate the solvent to obtain the crude product, which can then be purified by standard methods (e.g., HPLC).

Mechanistic Rationale:

Caption: Simplified photocleavage mechanism.

Troubleshooting and Key Considerations

-

Incomplete Linker Immobilization: If loading is low, consider increasing the reaction time, temperature, or the equivalents of linker and base. Ensure all reagents and solvents are anhydrous.

-

Low Coupling Efficiency: For sterically hindered amino acids or difficult couplings, consider using more potent coupling reagents (e.g., HATU, COMU) and extending the reaction time.

-

Incomplete Cleavage: If cleavage is not complete, increase the irradiation time. Ensure the solvent used for cleavage is transparent at 365 nm and that the resin suspension is well-agitated to prevent settling and ensure all beads are exposed to light. The presence of UV-absorbing species in the reaction mixture can also hinder cleavage.

-

Side Reactions during Cleavage: The o-nitrosobenzaldehyde byproduct can potentially react with nucleophiles. While generally not a major issue, for highly sensitive products, the inclusion of a scavenger for aldehydes may be considered.

Conclusion

This compound is a valuable tool for solid-phase synthesis, enabling the mild and efficient release of target molecules. Its straightforward immobilization and compatibility with standard SPOS protocols make it an attractive option for the synthesis of a wide range of compounds, particularly those sensitive to conventional cleavage reagents. By following the detailed protocols and considering the key insights provided in this guide, researchers can effectively integrate this photolabile linker into their synthetic workflows to achieve their research and development goals.

References

- Hansen, P. R., & Holm, A. (1997). Recent advances in photolabile linkers for solid-phase synthesis. Molecular Diversity, 3(3), 139-152.

- Gries, G., & Giernoth, R. (2018). Photolabile Linkers for Solid-Phase Synthesis.

-

Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007-4010. [Link]

-

Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]

- Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of protected peptides. Tetrahedron Letters, 16(4), 301-304.

-

Bai, X., Li, Z., Jockusch, S., Turro, N. J., & Ju, J. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 100(2), 409-413. [Link]

- Lipton, M. A., et al. (2025). Part I: Solid-phase synthesis of peptides using photolabile linkers.

-

Seeberger, P. H., et al. (2025). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. Methods in Molecular Biology, 2931, 313-325. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved February 12, 2024, from [Link]

Sources

- 1. Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. seas.upenn.edu [seas.upenn.edu]

- 6. peptide.com [peptide.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Uncaging Experiments with Nitrophenyl Ethanol Derivatives

Abstract

This guide provides a comprehensive overview and detailed protocols for the use of nitrophenyl ethanol and its derivatives as photolabile protecting groups (PPGs), commonly known as "caged" compounds. These tools offer precise spatiotemporal control over the release of bioactive molecules, making them invaluable for research in neuroscience, cell biology, and pharmacology. We will delve into the underlying photochemical mechanisms, provide guidance on experimental design, and present step-by-step protocols for one-photon and two-photon uncaging experiments. This document is intended for researchers, scientists, and drug development professionals seeking to implement this powerful technique.

Introduction: The Principle of Photocaged Compounds

Photocaged compounds are biologically active molecules rendered inert by covalent attachment to a PPG.[1] This "cage" is designed to be stable under physiological conditions but can be rapidly cleaved by light of a specific wavelength, releasing the active molecule in a process called photolysis or uncaging.[2][3] This technique provides unparalleled control over the timing and location of molecular release, mimicking endogenous signaling events with high fidelity.[4]

The ortho-nitrobenzyl scaffold is a foundational structure for many PPGs.[1][5] Nitrophenyl ethanol derivatives, such as 2-(2-nitrophenyl) propan-1-ol (Npp-OH) and 4-methoxy-7-nitroindolinyl (MNI), are a prominent class of these PPGs. They are widely used to cage neurotransmitters like glutamate and GABA, nucleotides, and other signaling molecules.[6][7][8]

Why Use Nitrophenyl Ethanol Derivatives?

-

Rapid Release Kinetics: The photolysis reaction is typically very fast, allowing for the study of rapid biological processes like synaptic transmission.[1]

-

High Quantum Yield: Many derivatives exhibit efficient photorelease, meaning a high proportion of absorbed photons lead to an uncaging event.[9][10]

-

Chemical Stability: These compounds are generally stable in physiological buffers and resistant to hydrolysis.[7][11]

-

Two-Photon Compatibility: Certain derivatives, particularly those with extended π-electron systems like MNI, have adequate two-photon absorption cross-sections, enabling highly localized uncaging in three dimensions with reduced phototoxicity.[7][12][13]

The Uncaging Mechanism

The photolysis of ortho-nitrobenzyl derivatives, including nitrophenyl ethanols, proceeds via an intramolecular hydrogen abstraction.

-

Photoexcitation: Upon absorption of a photon (typically in the UV-A or near-UV range for one-photon excitation, or near-infrared for two-photon), the nitro group is excited to a triplet state.[14][15]

-

Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.[5][14]

-

Rearrangement: This leads to the formation of an aci-nitro intermediate.

-

Release: The intermediate rapidly rearranges and fragments, releasing the caged molecule, typically within microseconds to milliseconds, and forming a nitroso-ketone byproduct.[10]

This multi-step process is crucial as the rate-limiting step determines the speed of release of the active molecule.[15]

Key Considerations for Experimental Design

Successful uncaging experiments hinge on the careful selection of the caged compound, light source, and experimental parameters.

Choosing the Right Caged Compound

The choice of the specific nitrophenyl ethanol derivative depends on the experimental goals. Key properties to consider are summarized in the table below.

| Compound | Typical Caged Molecule | 1P λmax (nm) | 2P λmax (nm) | Quantum Yield (Φ) | 2P Cross-Section (GM) | Key Features & Considerations |

| NPEC | GABA, Glutamate | ~350-360 | N/A | ~0.01-0.05 | Low | A classic "workhorse" caging group. Lower quantum yield. |

| MNI | Glutamate, Glycine | ~350-380 | ~720 | 0.065 - 0.085[9] | ~0.06[9][13] | Widely used for 2P uncaging in neuroscience. Good balance of properties. Can act as a GABA-A receptor antagonist at high concentrations.[7][11] |

| CDNI | Glutamate | ~350-380 | ~720 | Higher than MNI | ~0.3 (5x MNI)[13] | Improved 2P cross-section over MNI, allowing for lower laser power and reduced phototoxicity.[13] |

| NPPOC | Carboxyl groups, Oligonucleotides | ~350-365 | N/A | High | N/A | 2-(2-nitrophenyl)-propoxy-carbonyl group, known for high photolysis quantum yield in specific applications like microarray synthesis.[16] |

Note: λmax, Quantum Yield (Φ), and 2P Cross-Section values are approximate and can vary with solvent, pH, and the specific caged molecule. GM = Goeppert-Mayer units.

One-Photon (1P) vs. Two-Photon (2P) Excitation

The choice between 1P and 2P uncaging is a critical decision driven by the need for spatial resolution.

-

One-Photon (1P) Uncaging: Uses a single, higher-energy photon (e.g., 355-405 nm) to excite the caging group.[9][17]

-

Two-Photon (2P) Uncaging: Uses two lower-energy, near-infrared (NIR) photons (e.g., 720-900 nm) that must arrive nearly simultaneously to cause excitation.[12][20]

-

Pros: Excitation is confined to the tiny, diffraction-limited focal volume, providing exquisite 3D spatial resolution.[19] NIR light penetrates deeper into scattering tissue and is less phototoxic.[12]

-

Cons: Requires expensive pulsed femtosecond lasers (e.g., Ti:Sapphire). Requires caged compounds with sufficient 2P absorption cross-sections.[13]

-

Diagram: Comparison of One-Photon and Two-Photon Excitation

Caption: 1P vs. 2P Excitation for Uncaging.

Light Source Calibration

The amount of released compound is directly proportional to the light dose (intensity x duration). Therefore, calibrating the light source is essential for reproducibility.[18]

-

Why Calibrate? To ensure consistent uncaging between experiments, across different setups, and with different batches of caged compounds.[11] It allows you to deliver a known concentration of active molecule.

-

Methods:

-

Chemical Actinometry: Use a compound with a known quantum yield to measure the absolute photon flux of your system.

-

Bioassay Calibration: The most practical method. Titrate the laser power and pulse duration to elicit a minimal, reproducible biological response (e.g., a small postsynaptic current).[11] This response can then be compared to the response from a known concentration of the un-caged agonist.

-

Photobleaching Calibration: Use a fluorescent dye and adjust laser power to achieve a consistent level of photobleaching, which serves as a proxy for photon dose. This method has a risk of causing photodamage if not performed carefully.[11]

-

Experimental Protocols

The following protocols provide a general framework. Specific concentrations, timings, and light parameters must be optimized for your particular cell type, caged compound, and experimental setup.

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare stable, ready-to-use solutions of the caged compound.

Materials:

-

Caged compound (e.g., MNI-caged-L-glutamate)[9]

-

High-purity water (e.g., Milli-Q) or DMSO

-

Physiological buffer (e.g., ACSF, HEPES-buffered saline) appropriate for your experiment

-

Vortex mixer, microcentrifuge, and analytical balance

Procedure:

-

Consult the Datasheet: Always check the manufacturer's instructions for solubility and recommended solvents.[9] MNI-glutamate is water-soluble, while other caged compounds may require DMSO for a concentrated stock.

-

Prepare a Concentrated Stock Solution:

-

Accurately weigh the powdered caged compound.

-

Dissolve in the appropriate solvent (e.g., water or DMSO) to a high concentration (e.g., 10-100 mM).

-

Vortex thoroughly until fully dissolved.

-

Expert Tip: For DMSO stocks, use the smallest volume possible to minimize the final DMSO concentration in your working solution (ideally <0.1%).

-

-

Aliquot and Store:

-

Centrifuge the stock solution briefly to pellet any undissolved particulates.

-

Aliquot the supernatant into small, single-use volumes in light-blocking tubes.

-

Store at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles.

-

-

Prepare Working Solution:

-

On the day of the experiment, thaw a single aliquot of the stock solution.

-

Dilute the stock into your final physiological buffer to the desired working concentration. For MNI-glutamate in brain slice experiments, this is typically in the range of 2.5-10 mM.[11]

-

Protect the working solution from light by wrapping the container in foil. Prepare it fresh for each experiment.

-

Self-Validation: Ensure the pH of the final working solution is correct for your biological preparation.

-

Protocol 2: Two-Photon Uncaging of MNI-Glutamate in Brain Slices

Objective: To stimulate individual dendritic spines on a neuron in an acute brain slice using 2P photolysis of MNI-glutamate.

Materials:

-

Two-photon laser scanning microscope with a tunable Ti:Sapphire laser.

-

Acute brain slices (e.g., hippocampus).

-

Patch-clamp electrophysiology setup.

-

Artificial cerebrospinal fluid (ACSF) containing: 1 µM TTX (to block action potentials), and 2.5-4 mM MNI-caged L-glutamate.[11][21]

-

Internal pipette solution containing a fluorescent dye (e.g., Alexa Fluor 488) to visualize cell morphology.

Procedure:

-

Slice Preparation: Prepare acute brain slices according to standard laboratory protocols. Allow slices to recover before use.

-

Cell Identification and Patching:

-

Transfer a slice to the recording chamber and perfuse with the MNI-glutamate-containing ACSF.

-

Using IR-DIC microscopy, identify a target neuron (e.g., a CA1 pyramidal neuron).

-

Establish a whole-cell patch-clamp recording. Allow the fluorescent dye from the pipette to fill the cell for at least 15-20 minutes to visualize dendrites and spines.

-

-

Locating a Target Spine:

-

Switch to fluorescence imaging mode. Use a wavelength that excites your morphological dye but does not uncage MNI-glutamate (e.g., >850 nm).

-

Identify a suitable dendrite and select a target dendritic spine for stimulation.

-

-

Calibrating Uncaging Parameters (Bioassay Method):

-

Tune the Ti:Sapphire laser to the 2P absorption maximum of MNI-glutamate (~720 nm).[13][21]

-

Position the laser spot ~0.5 µm away from the head of the target spine in the extracellular space.[21] Causality Explanation: Positioning the uncaging spot just outside the spine prevents direct photodamage to the spine itself while ensuring the released glutamate can rapidly diffuse to the postsynaptic receptors.

-

Start with a low laser power (e.g., 2-3 mW at the sample) and a short pulse duration (e.g., 1 ms).

-

Deliver a single uncaging pulse and record the electrophysiological response (uncaging-evoked excitatory postsynaptic current, uEPSC).

-

Gradually increase the laser power or pulse duration until you observe a small, reliable uEPSC (~5-10 pA).[11] This is your calibrated stimulation parameter.

-

-

Running the Experiment:

-

Use the calibrated parameters to deliver uncaging pulses to the target spine. A typical stimulation protocol might be a train of pulses (e.g., 30 pulses at 0.5 Hz) to induce synaptic plasticity.[21]

-

-

Data Acquisition:

-

Simultaneously record the electrophysiological response (uEPSCs) and acquire images of the spine to monitor any structural changes.

-

Trustworthiness: Include control experiments, such as delivering uncaging pulses to a region of the dendrite with no spines or to a location far from the cell, to ensure the observed response is specific to spine stimulation. Also, be aware that MNI-glutamate can antagonize GABA-A receptors, which may require pharmacological controls in some experiments.[11]

-

Diagram: Experimental Workflow for 2P Uncaging

Caption: Workflow for 2P Glutamate Uncaging in Brain Slices.

Troubleshooting and Final Considerations

-

No Response:

-

Check the concentration and viability of your caged compound.

-

Increase laser power/duration cautiously. The compound may have a lower-than-expected quantum yield.

-

Ensure the uncaging wavelength is correct.

-

-

High Variability:

-

Recalibrate the light source. Laser output can drift.

-

Check the stability of your biological preparation.

-

Ensure the perfusion of the caged compound is stable and consistent.

-

-

Phototoxicity:

-

Signs include cell swelling, blebbing, or a sudden, irreversible increase in holding current.

-

Reduce laser power and/or duration. Use the minimum light dose necessary.

-

Consider using a caged compound with a higher 2P cross-section (like CDNI-glutamate) to reduce the required laser power.[13]

-

-

Pharmacological Inertness:

References

- Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI.

- MNI-caged-L-glutam

- Two-photon glutam

- Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab, UC Davis.

- Two-photon uncaging, from neuroscience to m

- A series of caged fluorophores for calibr

- Two-Photon Uncaging of Glutam

- Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excit

- Two-Photon Uncaging of Glutam

- MNI-caged-L-glutam

- Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. PMC, NIH.

- Photorelease of GABA with visible light using an inorganic caging group. Frontiers.

- A series of caged fluorophores for calibr

- A New Inorganic Photolabile Protecting Group for Highly Efficient Visible Light GABA Uncaging. CONICET.

- Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC, NIH.

- Multi-photon Intracellular Sodium Imaging Combined with UV-mediated Focal Uncaging of Glutam

- Comparison of one-and two-photon excitation.

- Bis(o-nitrophenyl)ethanediol: A practical photolabile protecting group for ketones and aldehydes. PubMed.

- Wavelength-Selective One- and Two-Photon Uncaging of GABA. Higley Lab, Yale University.

- Photolysis quantum yield measurements in the near-UV; A critical analysis of 1-(2-nitrophenyl)ethyl photochemistry.

- Two-color, two-photon uncaging of glutam

- Giving the Green Light to Photochemical Uncaging of Large Biomolecules in High Vacuum.

- Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. PMC, NIH.

- 2-(2-Nitrophenyl) propyl: a rapidly released photolabile COOH-protecting group for solid-phase peptide synthesis. RSC Publishing.

- The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Bio-Synthesis.

- Supporting Inform

- Two-color, one-photon uncaging of glutam

- Influence of solvent on the electronic structure and the photochemistry of nitrophenols. RSC Publishing.

- Photorelease of GABA with visible light using an inorganic caging group. Frontiers in Neural Circuits.

- Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Science Publishing.

- Isotope Effects in Photochemistry. 1. o -Nitrobenzyl Alcohol Derivatives.

- o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science.

- (a) Absorption spectra for each of the compounds.

- One vs two-photon microscopy. Biodock.

- Illumination solutions for Uncaging Experiments. Andor - Oxford Instruments.

- Mechanism of the photocatalytic reduction of nitrobenzene in ethanol.

- Light Source Stability Issues and Measurements in Flux Calibr

- Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC, NIH.

- Chemistry—A European Journal. Wiley Online Library.

Sources

- 1. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two-color, one-photon uncaging of glutamate and GABA | PLOS One [journals.plos.org]

- 5. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 8. 2-(2-Nitrophenyl) propyl: a rapidly released photolabile COOH-protecting group for solid-phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. rndsystems.com [rndsystems.com]

- 10. researchgate.net [researchgate.net]

- 11. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 12. OPG [opg.optica.org]

- 13. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]

- 17. Illumination Solutions for Uncaging- Oxford Instruments [andor.oxinst.com]

- 18. Multi-photon Intracellular Sodium Imaging Combined with UV-mediated Focal Uncaging of Glutamate in CA1 Pyramidal Neurons [jove.com]

- 19. researchgate.net [researchgate.net]

- 20. One vs two-photon microscopy [blog.biodock.ai]

- 21. bio-protocol.org [bio-protocol.org]

Application Note: Precision Spatiotemporal Control of Molecule Release Using Photolabile Linkers

Executive Summary

The ability to release bioactive molecules with high spatiotemporal resolution—controlling exactly when and where a drug becomes active—is a cornerstone of modern precision pharmacology and mechanobiology. Photolabile linkers (photocages) render a bioactive molecule inert ("caged") until triggered by a specific wavelength of light. This guide provides a comprehensive technical workflow for designing, synthesizing, characterizing, and applying photocaged systems, moving beyond basic theory to actionable, field-proven protocols.

Strategic Selection: The Photolabile Toolbox

Selecting the correct photolabile protecting group (PPG) is the single most critical decision in experimental design. The choice dictates the excitation source, tissue penetration depth, and uncaging speed.

Comparative Analysis of Common Photolabile Linkers

| Feature | o-Nitrobenzyl (oNB) | Coumarin (Bhc/Mcm) | BODIPY |

| Excitation ( | UV (300–365 nm) | Blue/Cyan (350–450 nm) | Green/Red (>500 nm) |

| Uncaging Speed ( | Slow ( | Fast ( | Variable |

| Quantum Yield ( | Low to Moderate (0.01–0.[1]1) | High (0.05–0.3) | Variable (tunable) |

| Two-Photon Cross-section | Low (< 1 GM) | Moderate (1–5 GM) | High (> 50 GM) |

| Tissue Penetration | Poor (Surface only) | Moderate | Excellent (Deep tissue) |

| Primary Application | General in vitro assays, hydrogels | Fast signaling (neuroscience) | In vivo / Deep tissue |

Expert Insight: While o-nitrobenzyl is the "workhorse" due to commercial availability, its UV requirement is phototoxic to live cells over long exposures. For live-cell imaging or deep-tissue work, prioritize Coumarin (for speed) or BODIPY (for red-shifting) scaffolds to minimize photodamage and maximize penetration.

Mechanistic Pathways & Workflow

Understanding the cleavage mechanism is essential for troubleshooting incomplete release or side-product toxicity.

Figure 1: Mechanism and Experimental Workflow

Caption: Workflow of photocage synthesis and the Norrish Type II-like cleavage mechanism of o-nitrobenzyl linkers.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Caged Carboxylate (General Procedure)

Objective: Conjugate a photolabile group (e.g., 4,5-dimethoxy-2-nitrobenzyl alcohol) to a drug containing a carboxylic acid.

Reagents:

-

Target Drug (COOH-bearing)

-

Photolabile Alcohol (e.g., DMNB-OH)

-

Coupling Agents: EDC·HCl, DMAP

-

Solvent: Anhydrous DCM or DMF

Step-by-Step:

-

Activation: Dissolve the Target Drug (1.0 equiv) in anhydrous DCM under nitrogen. Add EDC·HCl (1.2 equiv) and DMAP (0.1 equiv). Stir for 15 minutes at 0°C to form the active ester.

-

Expert Insight: Using EDC/DMAP is preferred over DCC to simplify purification, as the urea byproduct of EDC is water-soluble.

-

-

Coupling: Add the Photolabile Alcohol (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS.

-

Workup: Dilute with DCM, wash with 0.1 M HCl (removes DMAP/EDC), saturated NaHCO₃ (removes unreacted acid), and brine. Dry over Na₂SO₄.

-

Purification: Purify via flash column chromatography (silica gel).

-

Critical Check: Perform all steps under low light or amber light to prevent premature uncaging.

-

Protocol 2: Determination of Photochemical Quantum Yield ( )

Objective: Quantify the efficiency of the uncaging process. This is vital for calculating the laser power required for biological experiments.

Reagents:

-

Potassium Ferrioxalate (Actinometer)

-

Caged Compound (from Protocol 1)

-

UV/Vis Spectrophotometer

-

Tunable Light Source (LED or Monochromator)

Step-by-Step:

-

Actinometry (Measuring

):-

Prepare a 0.006 M potassium ferrioxalate solution in 0.05 M H₂SO₄.

-

Irradiate 3 mL of this solution in a quartz cuvette for a precise time (

, e.g., 30s) at the excitation wavelength (e.g., 365 nm). -

Add phenanthroline buffer and measure absorbance at 510 nm to calculate moles of Fe²⁺ generated.

-

Calculate photon flux (

, einstein/s) using the known quantum yield of ferrioxalate (

-

-

Photolysis of Sample:

-

Prepare a solution of the Caged Compound (absorbance > 2.0 at

to ensure 99% light absorption, or correct for transmission). -

Irradiate for defined intervals (

). -

Immediately analyze aliquots by HPLC to determine the concentration of the released payload.

-

-

Calculation:

-

Plot [Product] vs. Total Photons Absorbed (

). -

The slope of the initial linear region is

. -

Self-Validation:

for o-nitrobenzyls typically ranges from 0.01 to 0.1. If you calculate >1.0, re-check your actinometry calculations.

-

Protocol 3: Spatiotemporal Uncaging in Live Cells

Objective: Trigger molecule release in a specific subcellular region (e.g., nucleus vs. cytoplasm) using a confocal microscope.

Equipment:

-

Confocal Microscope with ROI (Region of Interest) scanning capability.

-

Lasers: 405 nm (for UV uncaging) or 720–800 nm (for Two-Photon uncaging).

Step-by-Step:

-

Loading: Incubate cells with the caged compound (1–10 µM) for 30–60 minutes.

-

Note: If the caged compound is not cell-permeable, microinjection or electroporation may be required.

-

-

Baseline Imaging: Image the cells using a non-exciting laser (e.g., 488 nm or 561 nm) to establish cell health and background signal. Ensure the uncaging laser is OFF.

-

Defining ROI: Select a specific Region of Interest (ROI) using the microscope software (e.g., a single dendritic spine or the nucleus).

-

Uncaging Trigger:

-

One-Photon (405 nm): Set laser power to 10–20%. Scan the ROI for 1–5 frames. Warning: 405 nm has poor Z-axis resolution; uncaging will occur in a cone above/below the focal plane.

-

Two-Photon (720 nm): Use a femtosecond pulsed laser. This provides intrinsic 3D optical sectioning (uncaging occurs only at the focal point).

-

-

Readout: Immediately switch to high-speed imaging to observe the biological effect (e.g., Calcium flux, protein translocation).

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| High Background Activity | Hydrolytic instability (Dark leakage) | Check linker stability in buffer (no light) for 24h. Switch to a carbamate linker if ester is too labile. |

| Cell Death upon Uncaging | Phototoxicity or Toxic Byproducts | Use a pulsed laser (2-photon) to reduce heat. Add glutathione to scavenge nitroso-aldehyde byproducts. |

| No Biological Response | Inefficient Uncaging or Re-uptake | Increase laser power or duration. Verify release via HPLC (Protocol 2). Ensure payload concentration is suprathreshold. |

References

-

Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates. PubMed Central. [Link]

-

Two-photon uncaging microscopy. Cold Spring Harbor Protocols. [Link]

-

A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Reaction Chemistry & Engineering. [Link]

-

Structure-Photoreactivity Studies of BODIPY Photocages. PubMed Central. [Link]

-

Solid-phase synthesis of caged peptides using tyrosine modified with a photocleavable protecting group. Biochemical and Biophysical Research Communications. [Link]

Sources

Spatiotemporal Control of Gene Expression: A Guide to Caged Oligonucleotides in Vivo

Executive Summary

This application note provides a comprehensive technical framework for using caged oligonucleotides to photoregulate gene expression in living organisms. Unlike constitutive knockdown methods (CRISPR-Cas9, standard siRNA/Morpholinos), caged oligonucleotides remain biologically inert until activated by light.[1] This allows researchers to silence or activate genes at precise developmental stages (temporal control) and in specific tissues (spatial control).[1][2]

This guide focuses on Caged Morpholino Oligonucleotides (cMOs) and Caged siRNAs , the two most prevalent classes for in vivo applications, particularly in zebrafish (Danio rerio) and mammalian models.

Part 1: Technology Fundamentals & Mechanism

The Chemistry of "Caging"

"Caging" involves the covalent attachment of a photolabile protecting group to the oligonucleotide. This modification sterically or chemically blocks the oligonucleotide from hybridizing with its target mRNA or interacting with the RNA-induced silencing complex (RISC).

Mechanism of Action:

-

Inert State: The bulky caging group prevents Watson-Crick base pairing or protein recognition.

-

Photoactivation: Irradiation with a specific wavelength (typically UV or Blue light) cleaves the caging group.

-

Active State: The oligonucleotide regains its native conformation and binds the target mRNA.

Structural Strategies

There are two primary architectural strategies for caging:

| Strategy | Description | Pros | Cons |

| Nucleobase Caging | Caging groups (e.g., Nitrobenzyl) are attached to exocyclic amines of specific bases (A, C, G) or N3 of T. | Precise control; can be synthesized via standard phosphoramidite chemistry.[3][4] | Requires multiple cages (3-5) to fully abolish activity; "leaky" background silencing is possible. |

| Circularization (Hairpin/Lariat) | The 5' and 3' ends are linked by a photocleavable linker, forcing the oligo into a strained, non-binding circle. | Zero leakage (highly effective); increased resistance to nucleases. | Synthesis is more complex; uncaging kinetics must be faster than degradation. |

Photolabile Groups & Wavelengths

Selecting the correct chromophore is critical for tissue penetration and minimizing phototoxicity.

-

Nitrobenzyl (NB) Derivatives (e.g., DMNPE, NPE):

-

Activation: UV Light (~365 nm).

-

Status: The "Classic" standard. Robust but UV light has poor tissue penetration and potential toxicity.

-

-

Coumarin Derivatives (e.g., DEACM, Bhc):

-

Activation: Blue/Visible Light (405–470 nm).

-

Status: The "Modern" standard. Faster uncaging kinetics, deeper penetration, and significantly lower toxicity.

-

Mechanistic Pathway Diagram

Caption: Figure 1. The photoactivation pathway.[5][6][7] Light energy cleaves the protecting group/linker, converting the inert caged species into a bioactive oligonucleotide competent for mRNA binding.

Part 2: Experimental Design Strategy

Target Selection

-

Translation Blocking (Morpholinos): Cage the Morpholino targeting the start codon (AUG) or the 5' UTR.

-

Splice Switching: Cage the Morpholino targeting the exon-intron junction .

-

siRNA: The caging group must be placed in the seed region (nucleotides 2-8) of the guide strand or on the 5' end to prevent phosphorylation.

Control Design (Crucial for Validity)

To prove that the observed phenotype is due to photoactivation and not toxicity or background activity, you must include these four experimental arms:

-

Dark Control: Caged oligo injected, kept in the dark. Expectation: Wild-type (WT) phenotype. (Tests for "leakiness").

-

Light Control: Buffer/Water injected, irradiated. Expectation: WT phenotype. (Tests for phototoxicity).

-

Irradiated Sample: Caged oligo injected, irradiated. Expectation: Mutant phenotype.

-

Standard Positive Control: Uncaged (native) oligo injected. Expectation: Mutant phenotype.

Part 3: Protocol - In Vivo Application (Zebrafish Model)

Why Zebrafish? They are optically transparent and develop externally, making them the gold standard for optochemical genetics.

Materials

-

Caged Morpholino (cMO): Resuspended in sterile Danieau buffer (keep in amber tubes).

-

Microinjector: (e.g., WPI PV820).

-

Light Source:

-

Option A (UV): 365 nm UV lamp (e.g., Blak-Ray) or UV laser.

-

Option B (Visible): 405 nm LED or Confocal Laser (for ROI activation).

-

-

Embryos: 1-cell stage wild-type or transgenic (e.g., GFP-expressing) zebrafish.

Step-by-Step Workflow

Step 1: Preparation (Dark Conditions)

-

Handling: All handling of cMOs must occur under red light or in low-light conditions to prevent premature uncaging.

-

Mix: Dilute cMO to working concentration (typically 0.5 mM – 1.0 mM). Add Phenol Red (0.05%) as a tracking dye.

Step 2: Microinjection

-

Stage: Inject 1-4 nl of cMO into the yolk or cell mass of 1-cell stage embryos.

-

Sorting: Remove unfertilized or damaged embryos.

-

Incubation: Incubate embryos in the dark at 28.5°C until the desired developmental stage (e.g., 24 hours post-fertilization - hpf).

Step 3: Photoactivation (The Critical Step)

-

Global Activation: Place embryos in a petri dish. Irradiate from above.

-

365 nm (Nitrobenzyl): 5–10 minutes at ~5 mW/cm².

-

405 nm (Coumarin): 30–60 seconds (high efficiency).

-

-

Spatial Activation (ROI): Mount anesthetized embryo in low-melt agarose. Use a confocal microscope (405 nm laser line) to bleach a specific Region of Interest (ROI) (e.g., heart, specific neurons).

Step 4: Phenotypic Analysis

-

Allow embryos to develop for the necessary protein turnover time (typically 4–12 hours post-irradiation).

-

Image via fluorescence microscopy or brightfield.

Experimental Workflow Diagram

Caption: Figure 2. Zebrafish experimental workflow comparing dark controls (maintenance of gene expression) vs. irradiated samples (gene silencing).

Part 4: Validation & Troubleshooting

Validating Uncaging Efficiency

Before in vivo use, validate the cMO chemically.

-

Gel Shift Assay: Run the cMO (dark) vs. cMO (irradiated) on a native PAGE gel. The circular/caged form often migrates differently than the linear/uncaged form.

-

Fluorogenic Assay: If using a custom synthesis, attach a fluorophore-quencher pair. Uncaging leads to a fluorescence increase.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| "Leaky" phenotype in Dark Control | 1. Ambient light exposure.2. Thermal instability of linker.3. Incomplete caging (if base-modified). | 1. Wrap all tubes in foil; work under red light.2. Store at -20°C.3. Use circular cMOs or double-check synthesis purity. |

| Toxicity / Death after Light | 1. UV dose too high.2. Heat generation from lamp. | 1. Reduce exposure time; switch to pulsed light.2. Use a cooling stage or 405 nm (visible) source. |

| No Phenotype after Light | 1. Insufficient irradiation.2. Tissue too deep.3. Rapid protein turnover required. | 1. Measure light intensity (mW/cm²).2. Use 2-photon excitation (700-800 nm) for depth.3. Wait longer post-irradiation for existing protein to degrade. |

Molecular Validation

-

For Translation Blockers: Do NOT use RT-qPCR. The mRNA exists but is not translated. You must use Western Blot or Immunofluorescence to verify protein reduction.

-

For Splice Switchers: RT-PCR is the standard. Look for the band shift corresponding to the exon skip.

References

-

Deiters, A., et al. (2010).[8][9] Photocaged morpholino oligomers for the light-regulation of gene function in zebrafish and Xenopus embryos.[8][10][11] Journal of the American Chemical Society.[8][10] Link

-

Tang, X., et al. (2018).[12] Caged circular siRNAs for photomodulation of gene expression in cells and mice.[7][12][13] Chemical Science. Link

-

Heckel, A., et al. (2013). Four Levels of Wavelength-Selective Uncaging for Oligonucleotides. Organic Letters. Link

-

Deiters, A., & Chen, J. K. (2022).[14] Bicyclic Caged Morpholino Oligonucleotides for Optical Gene Silencing. Angewandte Chemie. Link

-

Mayer, G. (2021). Conditionally Activated ("Caged") Oligonucleotides.[3][15] Molecules. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Bicyclic Caged Morpholino Oligonucleotides for Optical Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photolysis of caged ATP and caged oligonucleotides [biosyn.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of Caged siRNAs with Single cRGD Modification for Photoregulating RNA Interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Photocaged morpholino oligomers for the light-regulation of gene function in zebrafish and Xenopus embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (PDF) Photocaged Morpholino Oligomers for the [research.amanote.com]

- 11. Photocaged Morpholino Oligomers for the Light-Regulation of Gene Function in Zebrafish and Xenopus Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caged circular siRNAs for photomodulation of gene expression in cells and mice - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Caged circular siRNAs for photomodulation of gene expression in cells and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bicyclic Caged Morpholino Oligonucleotides for Optical Gene Silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Precision Antibody Immobilization on Polymeric Surfaces Using Photocleavable Linkers

Application Note & Protocols: Spatiotemporal Control of Surface Bio-Interactions

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Need for Dynamic Bio-Interfaces